molecular formula C7H2BrF3N2 B580532 5-Bromo-2-cyano-3-(trifluoromethyl)pyridine CAS No. 1214377-57-7

5-Bromo-2-cyano-3-(trifluoromethyl)pyridine

Cat. No.: B580532
CAS No.: 1214377-57-7
M. Wt: 251.006
InChI Key: VOZKRLOGKCRQIZ-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5-position, a cyano group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring

Biochemical Analysis

Biochemical Properties

5-Bromo-2-cyano-3-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can act as a substrate for various enzymes, leading to the formation of biologically active compounds. The interactions between this compound and enzymes typically involve the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit or activate certain signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, this compound may inhibit enzyme activity by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under normal laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including organ damage or disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. The involvement of specific enzymes, such as cytochrome P450s, in the metabolism of this compound can influence its metabolic flux and the levels of metabolites produced .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity in different tissues, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-3-(trifluoromethyl)pyridine typically involves the bromination of 2-cyano-3-(trifluoromethyl)pyridine. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure the selective bromination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 in ether solvents or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups replacing the bromine atom.

    Reduction: Formation of amines or other reduced derivatives from the cyano group.

    Oxidation: Formation of carboxylic acids or other oxidized products from the cyano group.

Scientific Research Applications

5-Bromo-2-cyano-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-2-cyano-3-(trifluoromethyl)pyridine is unique due to the presence of both a cyano group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZKRLOGKCRQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719241
Record name 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214377-57-7
Record name 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-(trifluoromethyl)pyridine-2-carbonitrile
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